2-anilino-7-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and further functionalization to introduce the quinazolinone core . The reaction conditions often involve the use of catalysts such as palladium or other transition metals, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of bacterial RNA polymerase, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its biological activities.
N-2,4-dimethoxyphenyl dithiolopyrrolone: A compound with similar functional groups, studied for its antimicrobial properties.
Uniqueness
What sets 7-(2,4-DIMETHOXYPHENYL)-4-METHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE apart is its unique combination of functional groups and the quinazolinone core, which may confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-anilino-7-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O3/c1-14-22-19(26-23(24-14)25-16-7-5-4-6-8-16)11-15(12-20(22)27)18-10-9-17(28-2)13-21(18)29-3/h4-10,13,15H,11-12H2,1-3H3,(H,24,25,26) |
InChI Key |
RKYQHFOEXXJJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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